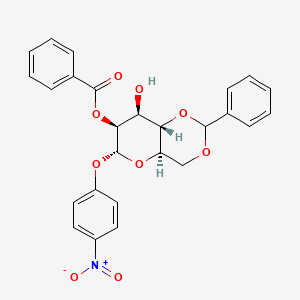

4-硝基苯基 2-苯甲酰-4,6-O-苄叉基-α-D-甘露吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside is a chemical compound primarily used in the field of glycosylation research. Its unique structure makes it a valuable tool for understanding and modulating carbohydrate-protein interactions . This compound is often utilized in biochemical assays and studies related to carbohydrate chemistry and glycosylation processes.

科学研究应用

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside is widely used in scientific research, particularly in the following areas:

Chemistry: It is used to study carbohydrate chemistry and glycosylation processes.

Biology: The compound helps in understanding carbohydrate-protein interactions and the role of glycosylation in biological systems.

Medicine: Research involving this compound contributes to the development of drugs targeting diseases related to glycosylation.

作用机制

Target of Action

The primary target of 4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is believed to be related to glycosylation processes . Glycosylation is a critical function in cellular mechanisms as it influences protein folding, stability, and interactions .

Mode of Action

The compound’s unique structure makes it a valuable tool in understanding and modulating carbohydrate-protein interactions . It is used in the development of drugs targeted towards the research of diseases related to glycosylation .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its influence on glycosylation processes and carbohydrate-protein interactions . By modulating these interactions, the compound could potentially affect a variety of cellular functions and disease states.

准备方法

The synthesis of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves several steps, typically starting with the protection of the hydroxyl groups on the mannopyranoside ring The benzylidene group is introduced to protect the 4,6-hydroxyl groups, followed by the benzoylation of the 2-hydroxyl groupThe reaction conditions often require the use of solvents like chloroform and dichloromethane, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

化学反应分析

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used

相似化合物的比较

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with other similar compounds such as:

- 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-glucopyranoside

- 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside These compounds share similar structural features but differ in the sugar moiety, which can affect their reactivity and interactions with enzymes and proteins. The uniqueness of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside lies in its specific mannopyranoside structure, making it particularly useful for studying mannose-specific glycosylation processes .

生物活性

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS No. 94063-92-0) is a glycosylated compound known for its potential biological activities. This compound is a derivative of α-D-mannopyranoside, modified to enhance its reactivity and specificity in biochemical applications. This article explores the biological activity of this compound, including its enzymatic interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is C19H19NO8 with a molecular weight of 389.36 g/mol. The structure features a nitrophenyl group, which is known to influence the compound's reactivity and interaction with biological targets.

Enzymatic Interactions

- Substrate for Glycosidases : The compound acts as a substrate for various glycosidases, particularly mannosidases. Research indicates that it can be hydrolyzed by β-mannosidases, which cleave the glycosidic bond to release free mannose or other oligosaccharides .

- Kinetic Studies : Kinetic studies have shown that the compound exhibits specific interaction patterns with enzymes, revealing insights into its catalytic efficiency and substrate specificity. For instance, studies on β-mannanases have demonstrated that the compound can be effectively cleaved into smaller oligosaccharides, suggesting its utility in enzymatic assays .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The structural modifications introduced by the nitrophenyl and benzoyl groups could enhance its interaction with microbial cell membranes or specific bacterial enzymes, although detailed studies are still required to confirm these effects.

Case Studies

- In Vitro Assays : In vitro assays have been conducted to assess the activity of 4-nitrophenyl derivatives against various bacterial strains. Results indicate varying degrees of inhibition, particularly against Gram-positive bacteria .

- Therapeutic Applications : The potential use of this compound in drug development has been highlighted in several studies. Its ability to inhibit specific glycosidases suggests that it could serve as a lead compound for developing therapeutics targeting glycan metabolism in pathogens or cancer cells .

Table of Enzymatic Activities

属性

IUPAC Name |

[(4aR,6R,7S,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21+,22-,23+,25?,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTMIDIVOUQVNN-JHHLDJLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。